molecular formula C22H21N3O6S B12190415 1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B12190415
M. Wt: 455.5 g/mol
InChI Key: BTBNRJASLBUJBI-UHFFFAOYSA-N
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Description

1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chromenyl group, and a dimethylsulfamoylphenyl group

Properties

Molecular Formula

C22H21N3O6S

Molecular Weight

455.5 g/mol

IUPAC Name

1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H21N3O6S/c1-24(2)32(29,30)18-7-5-17(6-8-18)25-13-15(12-20(25)26)22(28)23-16-4-9-19-14(11-16)3-10-21(27)31-19/h3-11,15H,12-13H2,1-2H3,(H,23,28)

InChI Key

BTBNRJASLBUJBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chromenyl group: This step may involve a coupling reaction with a chromenyl-containing reagent.

    Attachment of the dimethylsulfamoylphenyl group: This can be done through a substitution reaction using a dimethylsulfamoylphenyl halide.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to 1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide exhibit significant anticancer properties. The compound's ability to inhibit tumor growth has been investigated in various cancer cell lines, demonstrating potential efficacy against breast, prostate, and lung cancers.

Case Study:
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt pathway and the activation of caspases .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Case Study:
Animal models of arthritis treated with this compound showed reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology.

Case Study:
Studies have indicated that treatment with this compound can reduce oxidative stress and neuronal apoptosis in models of neurodegeneration, suggesting its role as a therapeutic agent .

Research Findings

Recent findings have expanded the understanding of how this compound functions at the molecular level:

  • Cellular Uptake Studies: Investigations into how the compound is absorbed by cells have revealed insights into its bioavailability and efficacy .
  • Synergistic Effects: Preliminary studies suggest that combining this compound with other therapeutic agents may enhance its effects, particularly in cancer therapy .

Data Tables

Application AreaMechanismObserved EffectsReferences
AnticancerInhibition of cell proliferationInduction of apoptosis
Anti-inflammatoryInhibition of cytokinesReduction in swelling and pain
NeuroprotectionReduction of oxidative stressProtection against neuronal death

Mechanism of Action

The mechanism of action of 1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide include other pyrrolidine derivatives, chromenyl-containing compounds, and dimethylsulfamoylphenyl derivatives

Some similar compounds include:

  • Pyrrolidine derivatives with different substituents.
  • Chromenyl-containing compounds with various functional groups.
  • Dimethylsulfamoylphenyl derivatives with different core structures.

This unique combination of functional groups in 1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide makes it a compound of significant interest for further research and development.

Biological Activity

The compound 1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following formula:

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.42 g/mol
  • IUPAC Name : 1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

The compound features a pyrrolidine ring, a sulfonamide group, and a coumarin moiety, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have demonstrated that compounds containing coumarin derivatives exhibit significant anticancer activity. For instance, a study reported that derivatives similar to the target compound showed inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The sulfonamide group is well-known for its antibacterial properties. Research indicates that compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of folate synthesis pathways .

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound may act as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The IC50 values for related compounds have been reported in the range of 0.63 to 6.28 µM, indicating strong inhibitory potential .

Study 1: Anticancer Activity

A study conducted on a series of coumarin derivatives demonstrated that the presence of the sulfonamide group significantly enhanced their anticancer activity. The synthesized compounds were tested against various cancer cell lines, with notable results showing IC50 values in low micromolar ranges .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamides, including derivatives with similar structures to our compound. The results indicated effective inhibition against Salmonella typhi and Bacillus subtilis, with some compounds exhibiting bactericidal effects at concentrations as low as 10 µg/mL .

The biological activity of 1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety inhibits dihydropteroate synthase, crucial in bacterial folate synthesis.
  • Induction of Apoptosis : Coumarin derivatives have been shown to activate apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant capabilities, which may contribute to their therapeutic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide, and how can reaction conditions be standardized?

  • Methodological Answer : The compound’s synthesis likely involves coupling the pyrrolidine-3-carboxamide core with functionalized aromatic moieties. A multi-step approach could include:

  • Step 1 : Activation of the pyrrolidine-3-carboxylic acid derivative using coupling agents (e.g., EDCI/HOBt) for amide bond formation with the 2-oxo-2H-chromen-6-amine.
  • Step 2 : Introducing the dimethylsulfamoyl group via nucleophilic substitution on a 4-bromophenyl intermediate using dimethylamine and sulfur trioxide .
  • Standardization : Optimize reflux time (e.g., 5–7 hours in p-xylene) and use recrystallization (ethanol/water mixtures) for purity. Monitor reactions via TLC/HPLC to confirm intermediate formation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the pyrrolidine ring conformation, sulfonamide group (δ ~2.8 ppm for dimethyl groups), and coumarin carbonyl signals (δ ~160–170 ppm).
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns .

Q. What solvent systems are suitable for solubility testing, and how does this inform in vitro assay design?

  • Methodological Answer : Test solubility in DMSO (for stock solutions) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation. If insoluble, consider prodrug strategies (e.g., esterification of the carboxamide) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s binding affinity to biological targets such as kinases or sulfotransferases?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) or coumarin-interacting proteins (e.g., cytochrome P450).
  • Docking Workflow : Use AutoDock Vina to model interactions between the dimethylsulfamoyl group and catalytic residues. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • Data Interpretation : Compare computed binding energies (ΔG) with experimental IC50_{50} values to refine models .

Q. How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC50_{50} values across studies)?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (e.g., ATP concentration in kinase assays, pH for enzyme stability).
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA) for target engagement.
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between labs .

Q. What strategies can optimize the compound’s pharmacokinetic profile, particularly its metabolic stability and CYP450 interactions?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Modify labile sites (e.g., replace coumarin’s lactone with a bioisostere).
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. If inhibitory, introduce steric hindrance near the dimethylsulfamoyl group .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varied substituents on the pyrrolidine ring (e.g., methyl vs. trifluoromethyl) and coumarin moiety (e.g., 6- vs. 7-substituted).
  • Biological Profiling : Test analogs against a panel of related targets (e.g., sulfotransferase isoforms) to identify selectivity drivers. Use CoMFA or 3D-QSAR to correlate structural features with activity .

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